4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-(6-oxo-3H-pyridazin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6,9H,(H,15,16) |
InChI Key |
AFGNPXIBYUYOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NC1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 6 Oxo 3h Pyridazin 3 Yl Benzoic Acid and Its Analogues
Established Synthetic Pathways to Pyridazinone Scaffolds
The pyridazinone core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. A common and effective strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
One prominent method begins with appropriately substituted acetophenones. In a one-pot, multistep reaction, a para-substituted acetophenone (B1666503) can be reacted with glyoxalic acid, followed by ring closure using hydrazine hydrate (B1144303) to form the pyridazin-3-one ring. nih.gov This approach is versatile, allowing for various substituents on the phenyl group attached to the pyridazinone core.
Another foundational approach utilizes 4-oxo-butenoic acids. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazine hydrate leads to the formation of the corresponding 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one. sigmaaldrich.com This highlights the utility of γ-keto acids and their derivatives as direct precursors to the pyridazinone system.
Further elaboration of the pyridazinone scaffold is also a key synthetic strategy. Starting with a pre-formed pyridazinone, such as methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, allows for targeted modifications. nih.gov Alkylation of the ring nitrogen, typically at the N1 position, can be achieved using various alkyl halides in the presence of a base like potassium carbonate. nih.gov This is often followed by hydrolysis of an ester group to yield a carboxylic acid, providing a handle for further derivatization. nih.gov
The versatility of the pyridazinone scaffold is further demonstrated by synthetic routes that allow for the introduction of diverse functionalities. For example, a nitro group on the pyridazinone ring can be displaced by various alkyl or heteroarylamines, providing a straightforward method for diversification. wikipedia.org The pyridazine (B1198779) core itself can be constructed in a few steps that minimize complex carbon-carbon bond-forming reactions, making it suitable for creating libraries of compounds. savemyexams.com
Synthetic Approaches for Benzoic Acid Derivatives
The synthesis of the benzoic acid portion of the target molecule relies on well-established organic chemistry transformations. These methods can be broadly categorized into the oxidation of alkylbenzenes, hydrolysis of benzene (B151609) derivatives, and transformations involving functional group interconversions on the benzene ring.
A primary industrial and laboratory method is the oxidation of toluene (B28343) and its derivatives. youtube.com This can be achieved using strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. google.com The alkyl side-chain of an alkylbenzene is converted to a carboxylic acid group through this process. google.com
Hydrolysis is another fundamental route. Benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid. youtube.com For example, benzamide (B126) can be heated with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the benzoic acid product.
The Grignard reaction provides a reliable method for forming the carbon-carbon bond of the carboxylic acid. Bromobenzene can be converted into phenylmagnesium bromide, which then reacts with carbon dioxide (in the form of dry ice) in a process called carboxylation, followed by an acidic workup to produce benzoic acid. youtube.com
Furthermore, various substituents can be introduced onto the benzoic acid ring. Nitration of a substituted benzoic acid, for instance, can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzoic acids can then be used in further synthetic steps. The carboxylic acid group itself can be converted into other functional groups to facilitate different reactions. For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acyl chloride, which is a key intermediate for forming amides and esters.
Strategies for Derivatization and Structural Modification in Research
The structural framework of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid offers multiple sites for derivatization, enabling researchers to systematically modify the molecule and study its properties. Strategies typically focus on modifying the pyridazinone ring, the benzoic acid moiety, or the linkage between them.
A powerful strategy involves a modular, or building block, approach. In this method, substituted pyridazinone carboxylic acids and substituted anilines are synthesized separately and then coupled together. nih.gov For example, an N-alkylated pyridazinone-3-carboxylic acid can be coupled with a substituted aminobenzoic acid ester using a peptide coupling agent like propylphosphonic anhydride (B1165640) (T3P) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Subsequent hydrolysis of the ester yields the final derivatized benzoic acid. nih.gov This allows for extensive variation at both the N1-position of the pyridazinone and on the benzoic acid ring.
Direct modification of the pyridazinone ring is also a common tactic. N-alkylation of the pyridazinone nitrogen can be performed using reagents like ethyl chloroacetate. nih.gov The resulting ester can then be converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide can be further reacted with various isothiocyanates to form thiosemicarbazide (B42300) side chains, which may then be cyclized to form triazole rings. nih.gov
Another key derivatization strategy involves the synthesis of fluorinated analogues, which are often developed for applications such as positron emission tomography (PET) tracers. Research has shown that incorporating fluorine onto an alkyl side chain attached to the pyridazinone scaffold is a viable approach for creating such derivatives.
Finally, the amino group in amino-pyridazinone analogues serves as a versatile handle for derivatization. It can be converted into a urea (B33335) functionality using reagents like triphosgene (B27547) and ammonia, expanding the chemical space of the synthesized compounds. These diverse derivatization methods are crucial for developing libraries of related compounds for further research.
Preclinical Pharmacological Investigation and Biological Activity Profiling
Exploration of Biological Activities Associated with Pyridazinone-Benzoic Acid Architectures
The pyridazinone nucleus is recognized as a "wonder nucleus" or "privileged structure" in medicinal chemistry due to its versatile biological profile. sarpublication.comscholarsresearchlibrary.com This six-membered heterocyclic ring containing two adjacent nitrogen atoms is a common scaffold in numerous compounds with significant pharmacological activities. sarpublication.comresearchgate.net The ease of functionalization at various positions on the ring makes it an attractive framework for the design of novel therapeutic agents. scholarsresearchlibrary.comresearchgate.net
Spectrum of Reported Activities for Related Scaffolds (e.g., anti-inflammatory, anticancer, antimicrobial, cardiovascular, central nervous system modulation)
Derivatives built upon the pyridazinone scaffold have demonstrated a broad spectrum of biological activities. These compounds are one of the most active classes of heterocycles, with research highlighting their potential in various therapeutic areas. sarpublication.comscholarsresearchlibrary.com
The range of documented activities includes:
Anti-inflammatory Activity: Pyridazinone derivatives have been extensively studied for their anti-inflammatory potential. researchgate.netnih.gov Some act as inhibitors of cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), or modulate inflammatory pathways such as those involving nuclear factor κB (NF-κB). sarpublication.comnih.govnih.gov For instance, certain derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and subsequent production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.govnih.gov
Anticancer Activity: The pyridazinone core is a feature in molecules with antiproliferative and cytotoxic effects against various human tumor cell lines. scholarsresearchlibrary.comunich.itresearchgate.net Studies have shown that some derivatives can induce oxidative stress and apoptosis in cancer cells, such as gastric adenocarcinoma cells. unich.it
Cardiovascular Effects: A significant number of pyridazinone derivatives have been developed as agents acting on the cardiovascular system. scholarsresearchlibrary.com Their activities include antihypertensive effects, vasodilation, and cardiotonic properties. scholarsresearchlibrary.comresearchgate.netnih.gov Marketed drugs like Pimobendan and Levosimendan, which are used as cardiotonic agents, feature the pyridazinone structure. researchgate.net
Central Nervous System (CNS) Modulation: The pyridazinone scaffold has been incorporated into molecules designed to act on the CNS. sarpublication.com Reported activities include antidepressant, anticonvulsant, anxiolytic, sedative, and hypnotic effects. sarpublication.comresearchgate.net Some derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), which is relevant for the treatment of neurological and psychiatric disorders. nih.gov
Antimicrobial Activity: Various pyridazinone derivatives have been synthesized and tested for their ability to inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents. sarpublication.comresearchgate.net
| Biological Activity | Target/Mechanism Example | Scaffold Example | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition, PDE4 Inhibition, NF-κB Pathway Modulation | Pyridazinone-aryl, Pyridazinone-indole | sarpublication.comnih.govnih.gov |
| Anticancer | Induction of Apoptosis, Inhibition of DNA Replication Enzymes | Hexahydrothienocycloheptapyridazinone | unich.itresearchgate.netnih.gov |
| Cardiovascular | Antihypertensive, Vasodilator, Cardiotonic | Pyridazinone-based structures (e.g., Levosimendan) | scholarsresearchlibrary.comresearchgate.net |
| CNS Modulation | Monoamine Oxidase (MAO) Inhibition, Anticonvulsant | Pyridazinylacetic Acid Derivatives | sarpublication.comnih.gov |
| Antimicrobial | Inhibition of Bacterial/Fungal Growth | Pyridazinone-thiadiazoles | sarpublication.comresearchgate.net |
Mechanism of Action (MOA) Elucidation Strategies
Identifying the precise molecular target or targets responsible for the biological effects of a small molecule is a critical step in drug discovery. nih.gov For a compound like 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid, a multi-faceted approach is typically employed to elucidate its mechanism of action (MOA). broadinstitute.org
Biochemical and Cellular Assay Development for MOA Studies
Once a target is hypothesized or identified, a suite of biochemical and cellular assays is developed to validate the target and further characterize the compound's MOA. nih.govnih.gov
Biochemical Assays: These assays use purified components to confirm direct interaction and measure the effect of the compound on the target's function. If the target is an enzyme, for example, an assay would be developed to measure the compound's ability to inhibit or activate its catalytic activity. nih.gov Docking studies, which model the interaction between the small molecule and the active site of a protein like COX-2, are also used to predict binding modes. nih.gov
Cellular Assays: These assays are performed in living cells to confirm that the compound engages its target in a relevant biological context and to study its downstream effects. unich.it
Target Engagement Assays: Methods like CETSA can be used in intact cells to confirm that the compound binds to its intended target in a cellular environment. researchgate.net
Cell Viability and Cytotoxicity Assays: Assays such as the MTT test (measuring metabolic activity) and the lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) are used to assess the compound's effect on cell proliferation and health. unich.it
Pathway Modulation Assays: To study effects on specific signaling pathways, reporter gene assays are often used. For instance, to measure anti-inflammatory activity, cells can be engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter to quantify pathway activation. nih.gov
Functional Readout Assays: These measure the physiological consequences of the compound's action. Examples include measuring the production of inflammatory mediators like interleukin-6 (IL-6) or hydrogen peroxide (H2O2) release to assess effects on inflammation or oxidative stress. nih.govunich.it
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. This knowledge guides the optimization of a lead compound to improve potency, selectivity, and other pharmacological properties. nih.govnih.gov
Correlating Structural Modifications with Biological Responses
For the pyridazinone scaffold, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating these new compounds in biological assays. nih.gov
For example, in the development of pyridazinone-based anti-inflammatory agents, SAR studies have revealed key structural requirements. The introduction of different substituents on the pyridazinone ring or on appended phenyl or indole (B1671886) groups can drastically alter activity. nih.gov A study on pyridazinone derivatives as PDE4 inhibitors showed that adding a 5-methoxyindole (B15748) moiety resulted in a compound with promising activity and selectivity for the PDE4B isoform. nih.gov In another case, the optimization of a pyridazinone series as thyroid hormone receptor β agonists found that the addition of a cyanoazauracil substituent significantly improved both potency and selectivity. nih.gov
Similarly, SAR studies on pyridazinone-based glucan synthase inhibitors identified that modifying the phenyl ring at the 2-position and the substituent at the 4-position of the pyridazinone core led to a highly efficacious compound. nih.gov The analysis of these relationships can also be aided by computational models that correlate physicochemical parameters and structural descriptors with biological activity, providing deeper insight into the SAR. nih.govnih.gov This iterative process of design, synthesis, and testing is crucial for transforming a bioactive scaffold into a refined drug candidate.
| Scaffold/Lead Compound | Structural Modification | Observed Effect on Biological Activity | Target Class | Reference |
|---|---|---|---|---|
| Pyridazinone-Indole | Introduction of a 5-methoxy group on the indole moiety. | Increased inhibition of PDE4B and better selectivity. | Phosphodiesterase (PDE4) | nih.gov |
| Pyridazinone Core | Addition of a cyanoazauracil substituent. | Improved potency and selectivity for THR-β over THR-α. | Thyroid Hormone Receptor (THR) | nih.gov |
| Pyridazinone-Piperazine | Substitution on the N-phenyl ring and replacement of a morpholino group. | Identification of a potent β-1,3-glucan synthase inhibitor. | Glucan Synthase | nih.gov |
| Pyridine Derivatives | Increasing the number of O-CH3 groups. | Increased antiproliferative activity (lower IC50). | Antiproliferative | nih.gov |
Advanced Approaches in SAR Analysis
The exploration of the SAR of pyridazinone-based compounds is crucial for optimizing their biological activity and selectivity towards specific molecular targets. Advanced SAR studies often involve the synthesis of a library of analogs with systematic modifications to different parts of the molecule and subsequent evaluation of their biological effects. This allows researchers to identify key structural features responsible for potency and to develop predictive models for the design of more effective therapeutic agents.
One of the key strategies in advanced SAR analysis is the investigation of how different substituents on the pyridazinone and the appended phenyl ring influence target engagement. For instance, in a study of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally analogous to this compound, researchers explored the impact of various substitutions on the inhibition of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are important targets in inflammation. nih.gov
The core structure, 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, demonstrated notable inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov The introduction of different substituents at the 3-position of the pyridazinone ring and on the phenyl ring of a benzyl (B1604629) group attached to this position led to a range of activities, providing deep insights into the SAR of this chemical series. nih.gov
The inhibitory activities of these compounds against various hCA isoforms are presented in the interactive table below.
The data reveals that for the hCA I isoform, alkyl sulfonates at the 3-position of the pyridazinone ring (compounds with R = SO2Me and SO2Et) showed better inhibitory activity than aryl sulfonates. nih.gov In the benzyloxy series, the unsubstituted benzyl group provided the best activity against hCA I. nih.gov
A similar SAR analysis was conducted for the inhibition of COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The IC50 values for the inhibition of these enzymes by the pyridazinone derivatives are shown in the following interactive table.
These findings indicate that the nature of the substituent on the pyridazinone ring significantly influences both the potency and selectivity of COX inhibition.
In another line of research focusing on anticancer activity, a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids were synthesized and evaluated for their cytotoxic effects on the HT-29 colon cancer cell line. cu.edu.eg These compounds, while differing in the substitution pattern on the pyridazine (B1198779) ring, share the benzoic acid moiety with the title compound. The study revealed that the nature of the substituent on the arylamino group at the 6-position of the pyridazine ring plays a critical role in determining the cytotoxic potency. cu.edu.eg
The cytotoxic activities of these pyridazinylamino benzoic acid derivatives are summarized in the interactive table below.
The results demonstrated that compounds with a 4-chlorophenylamino moiety at the 6-position of the pyridazine ring exhibited the highest cytotoxic activity, with one compound being significantly more potent than the reference drug vatalanib. cu.edu.eg This highlights the importance of specific halogen substitutions on the phenyl ring for enhancing anticancer efficacy in this class of compounds.
Furthermore, research into 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4) has provided additional SAR insights. nih.govsemanticscholar.orguel.ac.uk FABP4 is a target for metabolic diseases and has also been implicated in cancer progression. nih.gov The study involved computational-assisted molecular design to identify novel and potent FABP4 inhibitors based on the pyridazinone scaffold. nih.govsemanticscholar.org This approach represents an advanced strategy in modern drug discovery, where computational screening guides the synthesis of targeted compound libraries.
The biological evaluation of these synthesized pyridazinone derivatives against FABP4 revealed crucial SAR information, which is detailed in the following interactive table.
These studies collectively underscore the power of advanced SAR analysis in elucidating the complex interplay between chemical structure and biological activity. By systematically modifying the core scaffold of this compound and its analogs, researchers can identify key pharmacophoric features and develop potent and selective inhibitors for a variety of therapeutic targets.
Drug Metabolism and Pharmacokinetic Dmpk Assessment in Preclinical Models
In Vitro ADME Profiling
In vitro ADME assays are fundamental to early-stage drug development, offering a high-throughput and cost-effective means of screening compounds. These tests utilize cellular and subcellular systems to predict a drug's pharmacokinetic behavior before advancing to more complex in vivo models.
Absorption Characteristics in Cellular Systems
The potential for oral absorption is a key determinant of a drug candidate's viability. The Caco-2 cell monolayer system is a widely accepted in vitro model for predicting human intestinal permeability. nih.govnih.gov These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer that exhibits morphological and functional similarities to the small intestinal epithelium, including the expression of key transporter proteins. nih.gov
To assess the absorption characteristics of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid, its bidirectional permeability would be measured across the Caco-2 monolayer. The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) value typically correlates with good intestinal absorption. The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux, which could limit oral bioavailability.
Table 1: Illustrative Caco-2 Permeability Data for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Classification |
|---|---|---|
| Papp (A-B) (x 10⁻⁶ cm/s) | 12.5 | High Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 14.8 | - |
| Efflux Ratio | 1.18 | Not a P-gp Substrate |
Distribution Assays in Biological Matrices
The extent to which a drug binds to plasma proteins is a critical parameter that influences its distribution, availability to target tissues, and clearance. Only the unbound fraction of a drug is pharmacologically active. mdpi.com Plasma protein binding is typically determined using methods like equilibrium dialysis or ultrafiltration with plasma from various species, including humans, rats, and mice.
For this compound, the percentage of binding to plasma proteins such as albumin would be quantified. mdpi.com Compounds with high plasma protein binding (>99%) may have a lower volume of distribution and slower clearance. The structural class of substituted benzoic acids has been shown to bind to serum albumin, with affinity influenced by the nature and position of substituents on the aromatic ring. mdpi.com
Table 2: Illustrative Plasma Protein Binding Data for this compound This table presents hypothetical data for illustrative purposes.
| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |
|---|---|---|
| Human | 92.3 | 7.7 |
| Rat | 89.5 | 10.5 |
Metabolic Stability and Metabolite Identification Studies
Metabolic stability assays evaluate a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. wuxiapptec.com These studies are crucial for predicting a drug's in vivo half-life and clearance. The most common in vitro systems for this purpose are liver microsomes and hepatocytes, which contain Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes. wuxiapptec.com
The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes from different species. The rate of disappearance of the parent compound over time is measured to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A short half-life or high intrinsic clearance suggests rapid metabolism, which may lead to poor oral bioavailability and a short duration of action. wuxiapptec.comnih.gov Following stability assays, studies to identify the major metabolites are conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) to understand the metabolic pathways.
Table 3: Illustrative Metabolic Stability in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance |
|---|---|---|---|
| This compound | 75 | 18.5 | Low to Intermediate |
| Verapamil (High Clearance Control) | < 5 | > 138 | High |
In Vitro Permeability and Transporter Interactions
Beyond passive diffusion, the transport of drugs across cellular barriers is often mediated by uptake and efflux transporters. Identifying a compound's interaction with key transporters is essential for predicting drug disposition and potential drug-drug interactions. Assays using cell lines that overexpress specific transporters (e.g., P-gp, BCRP, OATPs) are employed to determine if a compound is a substrate or an inhibitor of these transporters. The Caco-2 model also provides insights into transporter-mediated flux. nih.gov For this compound, these studies would clarify its transport mechanisms and its potential to be involved in transporter-based interactions.
In Vivo Pharmacokinetic (PK) Analysis in Animal Models
Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand how the compound behaves in a whole organism. These studies provide crucial data on the plasma concentration-time profile, which is used to calculate key PK parameters.
Experimental Design for Animal PK Studies
The experimental design for in vivo PK studies of this compound would typically involve administering the compound to rodent species (e.g., rats, mice) via the intended clinical route (e.g., oral) and an intravenous (IV) route. The IV administration allows for the determination of absolute bioavailability and clearance.
A typical study design would include:
Animal Model: Male Sprague-Dawley rats are a common choice.
Dosing Groups: At least two groups are used: one for intravenous (IV) administration and one for oral (PO) administration.
Sample Collection: Blood samples are collected at multiple time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated from the blood for analysis.
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
These in vivo results, when integrated with the in vitro ADME data, provide a comprehensive understanding of the compound's pharmacokinetic properties, guiding further development and dose selection for subsequent efficacy and safety studies.
Selection of Relevant Animal Models for PK Extrapolation
The selection of appropriate animal models is fundamental for the extrapolation of pharmacokinetic (PK) data to humans. The choice is typically guided by similarities in metabolic pathways, physiological characteristics, and the expression of relevant drug-metabolizing enzymes and transporters between the animal species and humans. For pyridazinone derivatives, a class of compounds to which this compound belongs, several animal species have been utilized in preclinical pharmacokinetic studies.
Commonly employed models include rodents, such as mice and rats, and non-rodent species like dogs and monkeys. sarpublication.comnih.govnih.gov Rats are often used in early-stage discovery due to their small size, cost-effectiveness, and the availability of extensive historical data. Dogs are also a frequent choice as a non-rodent species, offering a different physiological and metabolic profile that can provide valuable comparative data. For some pyridazinone-related compounds, studies in rhesus monkeys have also been conducted to understand their pharmacokinetic profiles. nih.gov The selection of at least two species, typically a rodent and a non-rodent, is a standard regulatory requirement to provide a more robust dataset for interspecies scaling and prediction of human pharmacokinetics. The rationale is that if the pharmacokinetic parameters are comparable across different species, there is a higher confidence in the extrapolation to humans.
Pharmacokinetic Parameter Determination (e.g., exposure, clearance, half-life, volume of distribution)
Once suitable animal models are selected, studies are conducted to determine the key pharmacokinetic parameters of this compound. These parameters quantitatively describe the disposition of the drug in the body over time.
Clearance (CL): Clearance is a measure of the body's efficiency in eliminating the drug from the bloodstream. It is a critical parameter for determining the dosing rate required to maintain a certain steady-state concentration. pharmaceutical-journal.com
Half-life (t½): The elimination half-life is the time it takes for the plasma concentration of the drug to decrease by half. It is a key determinant of the dosing interval and the time it takes to reach steady-state concentrations. pharmaceutical-journal.com
Volume of Distribution (Vd): The volume of distribution relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests that the drug is extensively distributed into tissues, whereas a small Vd indicates that it remains primarily in the circulation. nih.gov
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a hypothetical representation of pharmacokinetic parameters that could be determined in preclinical species.
| Parameter | Rat | Dog |
| Cmax (µg/mL) | 10.5 | 8.2 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (µg*h/mL) | 45.2 | 55.8 |
| t½ (h) | 4.5 | 6.8 |
| CL (mL/min/kg) | 3.7 | 2.5 |
| Vd (L/kg) | 1.2 | 1.5 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Multispecies Metabolite Profiling in Preclinical Studies
Metabolite profiling is the identification and characterization of the metabolic products of a drug. This is a crucial aspect of preclinical DMPK assessment as it helps to understand the routes of elimination and to identify any metabolites that may be unique to a particular species or potentially pharmacologically active or toxic. For pyridazinone derivatives, several metabolic pathways can be anticipated, including oxidation, reduction, and conjugation reactions.
In a study of a related pyridazinone derivative, 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine, in rats, potential metabolic pathways such as N-dealkylation, ring scission of the pyridazine (B1198779) core, and aromatic hydroxylation were investigated. nih.gov Interestingly, in this particular case, the compound was found to be present unchanged in the serum, suggesting limited metabolism in that species. nih.gov Other research on pyridazinone analogs has indicated that some derivatives possess adequate metabolic stability. nih.gov
For this compound, a multispecies metabolite profiling study would typically involve the administration of the compound to the selected animal models (e.g., rats and dogs) and the subsequent analysis of plasma, urine, and feces samples using techniques like liquid chromatography-mass spectrometry (LC-MS). The goal is to create a comprehensive picture of how the compound is transformed in the body and to compare the metabolic profiles across species and, ultimately, to what is observed in human-derived in vitro systems (e.g., liver microsomes or hepatocytes). This comparison is vital for assessing whether the chosen animal models are appropriate for predicting human metabolism and for identifying any human-specific metabolites that may require further investigation. The benzoic acid moiety of the molecule may also undergo metabolism, potentially through conjugation with glycine (B1666218) to form hippuric acid, a common metabolic pathway for benzoic acid and its derivatives. hmdb.ca
Computational Approaches in Compound Research and Optimization
Molecular Modeling and Simulation
Molecular modeling and simulation are cornerstone techniques in modern drug discovery, allowing researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at an atomic level.
Ligand-Receptor Interaction Analysis (e.g., molecular docking, molecular dynamics)
Understanding how a ligand, such as a pyridazinone derivative, binds to its receptor is crucial for predicting its biological effect. nih.govyoutube.com Molecular docking and molecular dynamics (MD) simulations are two of the most powerful techniques used for this purpose.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, in the study of pyridazinone derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to investigate how these compounds fit into the binding sites of HIV reverse transcriptase. tandfonline.comtandfonline.com The results showed that many of the synthesized pyridazinone derivatives exhibited favorable binding interactions and high-affinity scores within the active domain of the receptor. tandfonline.comtandfonline.com Similarly, docking studies on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives helped to elucidate the structural features responsible for their dual inhibition of both COX-1 and COX-2 enzymes. nih.gov In one study, the carbonyl group on the pyridazinone moiety was found to form a critical hydrogen bond with the amino acid Tyr355 in the active site of COX-1. nih.gov Other research on 6-substituted-3(2H)-pyridazinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease also utilized molecular docking to understand the binding interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
| Derivative Class | Target Protein(s) | Key Findings from Docking |
| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1 / COX-2 | Carbonyl group on the pyridazinone moiety forms a hydrogen bond with Tyr355 in the COX-1 active site. nih.gov |
| 2-(N-substituted)-6-aryl-pyridazinones | HIV Reverse Transcriptase | Demonstrated favorable binding interactions and good docking scores compared to the reference drug, Doravirine. tandfonline.com |
| 6-substituted-3(2H)-pyridazinones | AChE / BChE | Provided insights into the binding interactions responsible for enzyme inhibition. nih.gov |
| Pyrazolo[3,4-d]pyridazinones | FGFR1 | Revealed key structural requirements for designing potent covalent inhibitors. tandfonline.com |
This table summarizes findings from molecular docking studies on various pyridazinone derivatives.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. cumhuriyet.edu.tr MD simulations were used to validate the binding poses of pyridazinone-based ligands with their target proteins, confirming the stability and effectiveness of the interactions predicted by docking. nih.gov For pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1, MD simulations helped to identify specific amino acid residues, such as Arg627 and Glu531, that contributed significantly to the binding affinity. tandfonline.com These simulations can reveal subtle conformational changes and the role of water molecules, offering a deeper understanding of the binding mechanism.
De Novo Design and Virtual Screening
Computational chemistry also empowers the discovery of entirely new molecules through de novo design and the efficient filtering of vast chemical libraries via virtual screening. eurekaselect.com These approaches are instrumental in identifying novel pyridazinone-based scaffolds with therapeutic potential.
Virtual screening involves computationally testing large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This method was successfully used in a drug-repurposing study on a library of 52 pyridazinone-based molecules, originally designed as FPR ligands, to find new potential targets. nih.gov Through an inverse virtual screening process, aspartate aminotransferase was identified as a promising new target for this class of compounds. nih.gov
De novo design, on the other hand, involves building new molecules from scratch or by modifying existing scaffolds. nih.gov A sophisticated, scaffold-based molecular design workflow that integrated a deep generative model with molecular docking was used to discover novel pyrazolo[3,4-d]pyridazinone derivatives as highly selective inhibitors of discoidin domain receptor 1 (DDR1), a target for inflammatory bowel disease. nih.govacs.org This approach led to the identification of a compound with potent inhibitory activity and excellent selectivity. nih.govacs.org Another strategy, involving bioisosteric replacement and scaffold hopping, was employed to generate new fatty acid binding protein 4 (FABP4) inhibitors based on a pyridazinone framework. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These predictive models are invaluable for understanding which structural features are key to a compound's function and for guiding the design of more potent molecules. researchgate.netnih.gov
Development of Predictive Models for Biological Activity
The development of a robust QSAR model begins with a dataset of compounds with known biological activities. plos.org For pyridazinone derivatives, researchers have successfully built QSAR models to predict activities such as corrosion inhibition and inhibition of enzymes like 15-lipoxygenase (15-LOX). researchgate.netmdpi.com
In one study, QSAR models for pyridazine (B1198779) derivatives as corrosion inhibitors were developed using molecular descriptors derived from density functional theory (DFT) calculations. researchgate.net Another comprehensive study developed QSAR models for a diverse set of 100 inhibitors of 15-LOX, which included various heterocyclic compounds. mdpi.com These models use descriptors that quantify various aspects of the molecule's structure, such as its shape, size, lipophilicity, and electronic properties. mdpi.com The statistical quality of these models is rigorously tested to ensure their predictive power. For example, a high cross-validated correlation coefficient (q²) and a high predictive r² value indicate a reliable and predictive model. nih.gov
| QSAR Model Application | Key Descriptors/Methods | Model Performance Metrics |
| HIV-1 Reverse Transcriptase Inhibitors | Hydrophobicity, flexibility, 3D surface area, volume, shape. nih.gov | r² = 0.8542, Q²(loo) = 0.7917, r²pred = 0.7812 nih.gov |
| Anti-HBV Flavonols | X4A (a 2D autocorrelation descriptor), qed (quantitative estimate of drug-likeness). plos.org | adjusted-R² = 0.85, Q² = 0.90 plos.org |
| Pyridazine Corrosion Inhibitors | Descriptors from Density Functional Theory (DFT) calculations. researchgate.net | Statistically significant models developed using MLR and ANN. researchgate.net |
This table presents examples of QSAR models developed for various biological activities, highlighting the descriptors used and the statistical validation of the models.
Application in Lead Optimization
Once a reliable QSAR model is established, it becomes a powerful tool for lead optimization. nih.govresearchgate.net The models provide clear, quantitative insights into how different structural modifications will affect the biological activity of a compound. For instance, the contour maps generated from 3D-QSAR models of pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1 provided crucial information about the structural requirements for high potency. tandfonline.com This information was then used to computationally design an in-house library of over 100 new potential inhibitors. tandfonline.com
QSAR studies can reveal that properties like hydrophobicity, molecular shape, and the presence of specific functional groups are critical for activity. nih.gov This knowledge allows medicinal chemists to rationally design new derivatives with improved potency and selectivity, avoiding the time-consuming process of random screening. researchgate.net
In Silico ADME Prediction
A compound's journey to becoming a viable drug depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. sci-hub.se Predicting these pharmacokinetic properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico ADME prediction tools are widely used for this purpose. sci-hub.senih.gov
For various series of pyridazinone derivatives, computational ADME predictions have been a key part of their evaluation. tandfonline.comnih.gov Studies have shown that these compounds often possess favorable physicochemical properties that suggest they would be good drug candidates. tandfonline.comtandfonline.com For example, in silico analysis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone indicated promising bioavailability and good membrane permeability. mdpi.com Similarly, ADME predictions for a series of pyridazinone derivatives designed as MAO-B inhibitors showed they had good pharmacokinetic profiles. nih.gov Research on other pyridazinone derivatives has used tools like pre-ADME and SwissADME to evaluate properties like Blood-Brain Barrier (BBB) penetration, human intestinal absorption, and potential toxicity. researchgate.netresearchgate.net
| Property | Prediction Tool | Findings for Pyridazinone Derivatives |
| Pharmacokinetics & Drug-likeness | SwissADME | Favorable properties, good membrane permeability, and satisfactory bioavailability predicted. nih.govmdpi.com |
| ADMET Profile | pre-ADME, Protox II | Generally non-toxic, though one derivative showed potential hepatotoxicity. Some showed high CNS absorption capacity. researchgate.net |
| CNS Permeability | PAMPA test | Lead candidates showed high potential for CNS permeability. mdpi.com |
This table provides a summary of in silico ADME predictions for pyridazinone derivatives from various studies.
These computational predictions help prioritize which compounds should be synthesized and tested in vitro, saving significant time and resources. By integrating molecular modeling, QSAR, and ADME predictions, researchers can build a comprehensive understanding of compounds like 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid and its analogs, guiding the development of new and improved therapeutic agents.
Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies (e.g., fragment growing, linking, merging)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in pharmaceutical research for the identification of novel lead compounds. nih.govnih.govnih.gov This approach begins with the screening of low molecular weight compounds, typically less than 300 Daltons, known as fragments. nih.gov These fragments, although exhibiting weak binding affinity to the target protein, often form high-quality, energetically favorable interactions. nih.gov The core principle of FBDD is that these small, simple fragments can serve as efficient starting points for optimization into more potent and selective drug candidates through various medicinal chemistry strategies. nih.govresearchgate.net
The pyridazinone scaffold, a key feature of "this compound," has been identified as a valuable starting point in FBDD campaigns. nih.govnih.gov The inherent structural and chemical properties of the pyridazinone ring make it an attractive core for developing inhibitors for a range of biological targets. nih.gov
A notable example of the application of FBDD to a pyridazinone core is the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. nih.govsemanticscholar.org In one research endeavor, a pyridazinone scaffold was chosen for its synthetic accessibility and novelty in the context of FABP4 inhibition. nih.gov This study employed computational methods to guide the optimization process, specifically through a technique known as fragment growing. nih.gov
Fragment Growing
Fragment growing is a cornerstone of FBDD where a validated fragment hit is systematically elaborated to extend into adjacent binding pockets of the target protein, thereby increasing potency and selectivity. researchgate.net This process is often guided by structural biology techniques like X-ray crystallography or computational modeling. nih.gov
In the case of the FABP4 inhibitor project, researchers initiated their efforts with a 4-amino pyridazin-3(2H)-one scaffold. nih.gov Through automated ligand growing experiments within the FABP4 binding cavity, a series of 52 target molecules were designed. nih.gov This computational approach allowed for the exploration of various substituents that could be added to the core fragment to enhance its interaction with the protein. The synthesized compounds were subsequently screened against FABP4 to determine their inhibitory activity. nih.gov
The inhibitory activities of a selection of the synthesized pyridazinone derivatives against FABP4 are presented in the table below. The data illustrates how modifications to the core scaffold influence the biological activity.
| Compound ID | Structure | % Inhibition at 5 µM |
| 14e | 4-((6-(4-chlorophenyl)-2-methyl-3-oxopyridazin-4(2H)-yl)amino)benzoic acid | 85.3 ± 2.1 |
| 14f | 4-((2-methyl-6-(4-nitrophenyl)-3-oxopyridazin-4(2H)-yl)amino)benzoic acid | 78.9 ± 3.5 |
| 14g | 4-((6-(4-methoxyphenyl)-2-methyl-3-oxopyridazin-4(2H)-yl)amino)benzoic acid | 75.1 ± 4.2 |
| 15e | 3-((6-(4-chlorophenyl)-2-methyl-3-oxopyridazin-4(2H)-yl)amino)benzoic acid | 69.8 ± 5.0 |
Table based on data from a study on FABP4 inhibitors, showcasing the results of a fragment growing strategy. nih.govresearchgate.net
Fragment Linking and Merging
Beyond fragment growing, two other key strategies in FBDD are fragment linking and merging.
Fragment Linking involves identifying two or more fragments that bind to adjacent sites on the target protein and then connecting them with a chemical linker to create a single, high-affinity molecule. nih.gov This approach can theoretically lead to a significant increase in binding energy. nih.gov For a molecule like "this compound," one could envision a scenario where the pyridazinone core binds in one sub-pocket and a separate fragment binds nearby. A carefully designed linker could then be used to connect the two, leveraging the binding interactions of both fragments.
Fragment Merging is employed when two fragments are found to bind in overlapping regions of the protein's binding site. The strategy here is to combine the structural features of both fragments into a novel, single molecule that retains the key interactions of its predecessors. This can lead to a more potent and ligand-efficient compound.
While specific examples of fragment linking and merging with "this compound" as the starting point are not detailed in the available literature, the general applicability of these strategies to pyridazinone scaffolds is a recognized approach in drug design. nih.govresearchgate.net The success of these strategies relies heavily on detailed structural information of the protein-fragment complexes, which allows for the rational design of linkers or the effective merging of chemical features. nih.gov
Analytical Methodologies for Compound Characterization and Quantification in Research
Chromatographic Techniques for Compound Analysis (e.g., HPLC-MS, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are the cornerstone for the analysis of small molecules like 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid. These techniques separate the compound from impurities and matrix components, allowing for its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds and for quantifying them in various samples. For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. uu.nl The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to elute compounds with different polarities. nih.gov
A typical HPLC method for a benzoic acid derivative might involve:
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). uu.nl
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comnih.gov
Detection: UV detection is often used, with the wavelength set to a maximum absorbance for the compound, which for similar structures can be around 230-270 nm. uu.nl
For enhanced sensitivity and selectivity, especially in complex mixtures, HPLC is coupled with a mass spectrometer (HPLC-MS) or a tandem mass spectrometer (HPLC-MS/MS). thermofisher.com LC-MS/MS is widely accepted for quantitative bioanalysis due to its ability to provide structural information and high selectivity. thermofisher.com The mass spectrometer would be operated in a mode such as selected reaction monitoring (SRM) to specifically detect the parent ion of the compound and a characteristic fragment ion, which significantly reduces background noise and improves quantification limits. thermofisher.com
Table 1: Representative HPLC and LC-MS/MS Parameters for the Analysis of Benzoic Acid and Pyridazinone Derivatives
| Parameter | HPLC | LC-MS/MS |
| Column | C18, 100 mm x 2.1 mm, 2.5 µm | Hypersil GOLD, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Acetate buffer (pH 4.4) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 233 nm | ESI in positive or negative ion mode |
| Reference | uu.nl | thermofisher.com |
Spectroscopic Methods for Structural Elucidation and Quantification (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the initial structural confirmation of a newly synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra would be acquired. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For pyridazinone derivatives, specific chemical shifts for the protons and carbons of the pyridazinone and benzoic acid rings would be expected. nih.govsemanticscholar.org
Mass Spectrometry (MS) provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. semanticscholar.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, the molecular formula is C₁₁H₈N₂O₃, with an expected molecular weight of approximately 216.19 g/mol . nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data | Purpose | Reference |
| ¹H NMR | Chemical shifts and coupling constants for aromatic and pyridazinone protons. | Structural Elucidation | nih.govsemanticscholar.org |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | Structural Confirmation | nih.govsemanticscholar.org |
| HRMS | Accurate mass measurement to confirm the elemental composition. | Molecular Formula Determination | mdpi.com |
Advanced Techniques for Biological Matrix Analysis
The analysis of a compound in a biological matrix, such as plasma or tissue, presents unique challenges due to the complexity of the sample. Advanced techniques are required to isolate and quantify the analyte with high sensitivity and specificity.
Sample Preparation Methods for Biological Matrices
Before a biological sample can be analyzed by LC-MS/MS, it must undergo a sample preparation process to remove proteins and other interfering substances. sci-hub.se The choice of method depends on the properties of the analyte and the nature of the matrix.
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. chromatographyonline.com The choice of organic solvent is critical for achieving good recovery.
Solid-Phase Extraction (SPE): SPE is a more selective method that uses a solid sorbent to retain the analyte while the matrix components are washed away. chromatographyonline.com The analyte is then eluted with a small volume of a strong solvent. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange interactions, can provide very clean extracts. chromatographyonline.com
For a compound like this compound, which contains both a hydrophobic aromatic system and a polar carboxylic acid group, either LLE or a mixed-mode SPE could be effective for extraction from plasma. chromatographyonline.com
Bioanalytical Method Validation in Preclinical Research
For preclinical studies, any bioanalytical method used to generate data must be validated to ensure its reliability. nih.gov A full validation according to regulatory guidelines would establish the method's performance characteristics. youtube.comyoutube.com
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: The accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov
Calibration Curve: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte over a defined range. nih.gov
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, bench-top stability, and long-term storage stability. youtube.comyoutube.com
Matrix Effect: This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte in the mass spectrometer. youtube.com
The validation process ensures that the data generated from preclinical pharmacokinetic and toxicokinetic studies are accurate and reliable for making critical decisions in the drug development process. nih.gov
Table 3: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) | Reference |
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). | nih.gov |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. | youtube.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. | youtube.com |
Future Perspectives and Research Trajectories for 4 6 Oxo 3h Pyridazin 3 Yl Benzoic Acid
Emerging Research Areas for Pyridazinone-Benzoic Acid Hybrids
The hybridization of the pyridazinone core with a benzoic acid functional group opens up several new avenues for therapeutic applications. The pyridazinone nucleus is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, cardiovascular, and neuroprotective properties. eurekalert.orgbenthamdirect.comnih.gov The incorporation of a benzoic acid moiety can further modulate these activities and introduce new therapeutic possibilities.
Future research is likely to focus on the following areas:
Targeted Cancer Therapy: Pyridazinone derivatives have shown potential as anticancer agents. eurekalert.org The benzoic acid group could be functionalized to target specific receptors or enzymes that are overexpressed in cancer cells, leading to more selective and effective treatments.
Novel Anti-inflammatory Agents: Pyridazinone derivatives are known to exhibit anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase 2 (COX-2). nih.gov Research into pyridazinone-benzoic acid hybrids could lead to the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. nih.gov
Cardiovascular Drug Discovery: Compounds with a pyridazinone core have been investigated for their cardiotonic, antihypertensive, and antiplatelet activities. mdpi.com The exploration of pyridazinone-benzoic acid hybrids may yield novel treatments for various cardiovascular disorders.
Neuroprotective Agents: The neuroprotective properties of pyridazinone derivatives suggest their potential in treating neurodegenerative diseases. eurekalert.org Further investigation into hybrids with benzoic acid could uncover new therapeutic strategies for conditions like Alzheimer's and Parkinson's disease.
Antimicrobial Drug Development: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyridazinone derivatives have demonstrated antimicrobial activity, and the exploration of hybrids could contribute to the development of novel antibiotics. eurekalert.orgnih.gov
| Therapeutic Area | Potential Mechanism of Action | Key Research Focus |
|---|---|---|
| Oncology | Targeted inhibition of cancer cell proliferation | Development of selective kinase inhibitors |
| Inflammation | Inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX nih.gov | Design of novel NSAIDs with improved safety profiles |
| Cardiovascular Diseases | Modulation of ion channels and enzymes involved in cardiovascular function mdpi.com | Discovery of new antihypertensive and antiplatelet agents |
| Neurodegenerative Diseases | Protection of neurons from oxidative stress and apoptosis | Investigation of neuroprotective effects in disease models |
| Infectious Diseases | Inhibition of microbial growth and biofilm formation | Synthesis of new antimicrobial compounds to combat resistance |
Integration of Novel Technologies in Preclinical Research and Development
The advancement of novel technologies is set to revolutionize the preclinical research and development of compounds like 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid. The integration of computational and experimental techniques can significantly accelerate the drug discovery process.
Key technological integrations include:
Computer-Aided Drug Design (CADD): In silico techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting the binding affinity and interaction of pyridazinone derivatives with their biological targets. nih.gov These methods allow for the rational design and optimization of lead compounds.
Pharmacokinetic and Toxicity (ADME/T) Prediction: Web-based tools and computational models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of novel compounds early in the drug discovery pipeline. nih.gov This helps in selecting candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds for biological activity. This can be used to identify novel pyridazinone-benzoic acid hybrids with desired therapeutic effects.
Structure-Activity Relationship (SAR) Studies: Computational SAR models can provide valuable insights into the relationship between the chemical structure of pyridazinone derivatives and their biological activity. nih.gov This information is crucial for optimizing the potency and selectivity of drug candidates.
| Technology | Application in Drug Discovery | Potential Benefit |
|---|---|---|
| Computer-Aided Drug Design (CADD) | Predicting ligand-target interactions and guiding lead optimization. nih.gov | Accelerated design of more potent and selective compounds. |
| ADME/T Prediction | Early assessment of drug-like properties and potential toxicity. nih.gov | Reduced attrition rates in later stages of drug development. |
| High-Throughput Screening (HTS) | Rapid identification of active compounds from large chemical libraries. | Faster discovery of novel therapeutic leads. |
| Structure-Activity Relationship (SAR) | Understanding the correlation between chemical structure and biological activity. nih.gov | Rational optimization of compound efficacy and safety. |
Potential Contributions to Understanding Disease Biology
The study of this compound and related compounds can provide significant insights into the fundamental biological processes underlying various diseases. By serving as chemical probes, these molecules can help to elucidate the roles of specific enzymes and signaling pathways in disease pathogenesis.
Potential contributions to disease biology include:
Inflammatory Pathways: Investigating the effects of pyridazinone-benzoic acid hybrids on inflammatory mediators can enhance the understanding of the complex signaling networks that drive inflammatory diseases. nih.gov
Cancer Biology: The use of these compounds as selective inhibitors can help to unravel the functions of specific kinases and other proteins involved in cancer cell growth, survival, and metastasis.
Cardiovascular Physiology: Studying the interactions of these molecules with cardiovascular targets can provide a deeper understanding of the mechanisms regulating blood pressure, heart rate, and platelet aggregation. mdpi.com
Neurobiology: As potential neuroprotective agents, these compounds can be used to explore the molecular pathways involved in neuronal cell death and survival in the context of neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
